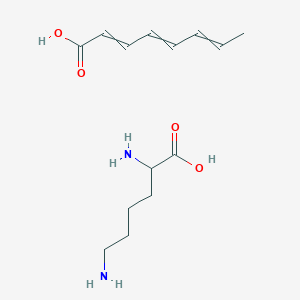
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine octatrienoate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Beta-oxidation
Research on octa-2,4,6-trienoic acid has explored its role in metabolic pathways, particularly focusing on the mitochondrial beta-oxidation process. This unsaturated fatty acid with conjugated double bonds is a respiratory substrate of coupled rat liver mitochondria, undergoing beta-oxidation facilitated by specific enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase. This process is crucial for the complete degradation of polyunsaturated fatty acids with conjugated double bonds (Wang & Schulz, 1989).
Spectrophotometric Analysis
The quantification of 2,6-diaminohexanoic acid, a substance used in pharmaceutical formulations, has been the subject of analytical chemistry studies. Spectrophotometric methods in the ultraviolet region have been validated for accurately determining the quantitative composition of this compound, demonstrating its significance in the quality control of pharmaceutical substances (Kucherenko et al., 2018).
Biochemical Studies in Plants
The biochemical behavior of 2,6-diaminohexanoic acid has been studied in various biological systems, including its absorption and reaction at different pH levels in a cactus species, Euphorbia trigona. This research contributes to our understanding of essential amino acids in plant biology and their interactions with environmental factors (Sabir et al., 2017).
Biochemical Synthesis and Applications
The biochemical synthesis and applications of compounds related to 2,6-diaminohexanoic acid and octa-2,4,6-trienoic acid are explored in various studies. These include the development of methods for synthesizing related compounds and understanding their role in different biological and chemical processes. For instance, the study of enzymatic oxidation in algae and the synthesis of novel compounds through chemical reactions are areas where these compounds find application (Hamberg, 1993).
Eigenschaften
CAS-Nummer |
1226758-30-0 |
|---|---|
Produktname |
2,6-Diaminohexanoic acid;octa-2,4,6-trienoic acid |
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 |
IUPAC-Name |
L-lysine compound with (2E,4E,6E)-octa-2,4,6-trienoic acid (1:1) |
InChI |
InChI=1S/C8H10O2.C6H14N2O2/c1-2-3-4-5-6-7-8(9)10;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,9,10);5H,1-4,7-8H2,(H,9,10)/b3-2+,5-4+,7-6+;/t;5-/m.0/s1 |
InChI-Schlüssel |
OEYUNABQRGCAIM-HQNWCZRTSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C/C=C/C=C/C=C/C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysine octatrienoate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
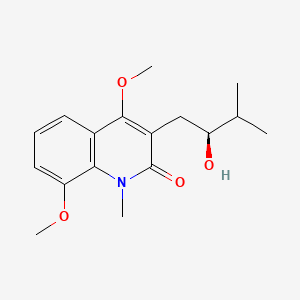
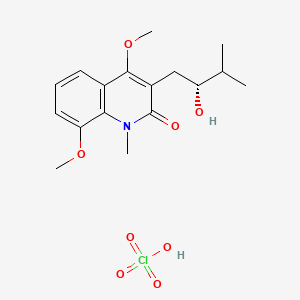
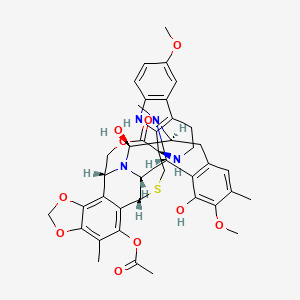
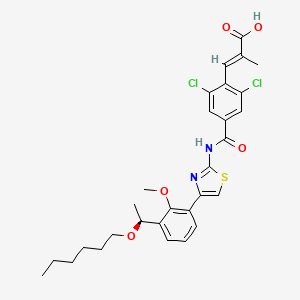


![4-Hydroxy-6-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridazin-3(2H)-one](/img/structure/B608702.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B608704.png)
![[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate](/img/structure/B608707.png)

